3,5-Dimethylthiophenol

Descripción

Overview of Thiophenols in Organic Chemistry

Thiophenols, also known as benzenethiols, are a class of organosulfur compounds characterized by a sulfhydryl group (-SH) directly attached to a benzene (B151609) ring. wikipedia.org They are the sulfur analogs of phenols, where the oxygen atom of the hydroxyl group is replaced by a sulfur atom. wikipedia.org This substitution imparts distinct chemical properties, including a strong, often unpleasant, odor. wikipedia.orgteachy.app In organic synthesis, thiophenols are versatile reagents. The thiophenolate anion, formed by deprotonation of the thiol group, is a potent nucleophile, readily participating in alkylation reactions to form thioethers. wikipedia.org Thiophenols can also undergo oxidation to form disulfides. wikipedia.org Furthermore, they are utilized as model nucleophiles to understand the mechanisms of nucleophilic substitution reactions. ontosight.ai

Significance of Sulfur-Containing Organic Compounds

Organosulfur compounds are integral to both the natural world and industrial applications. wikipedia.org They are found in all living organisms, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org The vital antioxidant glutathione (B108866), as well as vitamins like biotin (B1667282) and thiamine, also contain sulfur. wikipedia.orgbritannica.com In the pharmaceutical industry, sulfur-containing compounds are found in life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.orgtaylorandfrancis.com Their applications extend to the manufacturing of dyes, pesticides, and other industrial chemicals. taylorandfrancis.com The unique reactivity of the carbon-sulfur bond makes these compounds valuable intermediates in a wide array of chemical reactions. taylorandfrancis.comthermofisher.com

Historical Context of 3,5-Dimethylthiophenol Research

The study of organosulfur compounds, including thiophenols, has a rich history. The term "mercaptan," often used for thiols, was coined in 1832 by William Christopher Zeise, derived from the Latin "mercurio captāns" (capturing mercury) due to the strong affinity of thiolate groups for mercury compounds. The development of organosulfur chemistry has been pivotal in advancing our understanding of these compounds. While specific historical milestones for this compound are not extensively documented in readily available literature, its research is embedded within the broader progress of aromatic thiol chemistry. Modern research on this compound and its derivatives often focuses on their application in materials science, particularly in the synthesis of gold nanoclusters where it acts as a stabilizing ligand. rsc.org For instance, it has been used in the synthesis of Au₃₈Cd₄(DMBT)₃₀ nanoclusters, where DMBT stands for 3,5-dimethylbenzenethiol. rsc.org

Isomeric Considerations and Structural Peculiarities of Dimethylthiophenols

Dimethylthiophenols exist as several structural isomers, differing in the positions of the two methyl groups on the benzene ring. Common isomers include 2,4-dimethylthiophenol, 2,5-dimethylthiophenol, 2,6-dimethylthiophenol, and 3,4-dimethylthiophenol, in addition to this compound. The position of these methyl groups significantly influences the compound's chemical reactivity and physical properties. For example, the meta-position of the methyl groups in this compound results in minimal steric hindrance around the thiol group, facilitating nucleophilic substitution and coordination with metal ions. In contrast, the ortho-substituted methyl groups in 2,6-dimethylthiophenol create significant steric hindrance. Electronically, the methyl groups in all isomers act as electron-donating groups, which activates the aromatic ring for electrophilic substitution.

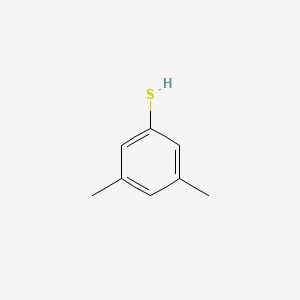

The structure of this compound consists of a benzene ring with methyl groups at the 3 and 5 positions and a thiol group at the 1 position. It is also known by several synonyms, including 3,5-dimethylbenzenethiol, 5-mercapto-m-xylene, and m-xylene-5-thiol. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀S |

| Molecular Weight | 138.23 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid guidechem.com |

| Boiling Point | 127.5 °C at 50 mmHg sigmaaldrich.comchemicalbook.com |

| Density | 1.015 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.568 sigmaaldrich.comchemicalbook.com |

| CAS Number | 38360-81-5 sigmaaldrich.com |

Research Gaps and Future Directions in this compound Studies

While this compound is utilized as a reagent and building block in organic synthesis, there are still areas for further exploration. chemicalbook.comalkalisci.com One significant area of ongoing research is its application in nanotechnology, specifically in the synthesis and functionalization of metal nanoclusters. rsc.org The precise role of the ligand's structure, including the isomeric substitution pattern, on the properties and stability of these nanoclusters is a field of active investigation. researchgate.netacs.org

Future research could also focus on the development of more sustainable and efficient synthetic methods for this compound and its derivatives. This includes exploring "green" synthesis routes that minimize waste and energy consumption. Furthermore, a deeper investigation into the biological activities of this compound and its derivatives could unveil new potential applications in medicinal chemistry. Recent studies have highlighted the importance of S-H/π interactions in molecular recognition and protein stability, suggesting that further computational and crystallographic studies of this compound could provide valuable insights.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBAYSBPMVAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068093 | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38360-81-5, 25550-52-1 | |

| Record name | 3,5-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38360-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylenethiol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylenethiol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Analytical Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the characterization of 3,5-Dimethylthiophenol, offering non-destructive analysis of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Although specific experimental spectra for this compound are not widely published in spectral databases, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the thiol proton, and the methyl group protons. Due to the symmetrical nature of the molecule, the two protons at the C2 and C6 positions of the benzene (B151609) ring would be chemically equivalent, as would the proton at the C4 position. The thiol proton (S-H) typically appears as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent. The two methyl groups at C3 and C5 are equivalent and would produce a single, sharp signal.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are anticipated: one for the carbon atom attached to the thiol group (C-S), one for the carbons bearing the methyl groups (C-CH₃), one for the carbons ortho to the thiol group (C2/C6), one for the carbon para to the thiol group (C4), and one for the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic H (C2, C6) | ¹H | ~6.8 - 7.2 | Singlet or Doublet |

| Aromatic H (C4) | ¹H | ~6.8 - 7.2 | Singlet or Triplet |

| Thiol H (S-H) | ¹H | ~3.0 - 4.0 (variable) | Broad Singlet |

| Methyl H (-CH₃) | ¹H | ~2.3 | Singlet |

| Aromatic C (C1-S) | ¹³C | ~130 - 135 | Singlet |

| Aromatic C (C2, C6) | ¹³C | ~125 - 130 | Singlet |

| Aromatic C (C3, C5) | ¹³C | ~138 - 142 | Singlet |

| Aromatic C (C4) | ¹³C | ~120 - 125 | Singlet |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, available from the NIST Chemistry WebBook, displays characteristic absorption bands that confirm its structure. nist.gov

Key vibrational modes include:

S-H Stretch: A weak to moderately intense absorption band typically appears in the region of 2550-2600 cm⁻¹. The presence of this peak is a strong indicator of the thiol functional group. researchgate.net

Aromatic C-H Stretch: Strong, sharp peaks are observed above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching in the methyl groups are found just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are present in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-S Stretch: A weak absorption band for the carbon-sulfur bond is typically found in the 600-800 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol | S-H Stretch | 2550 - 2600 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Strong |

| Methyl Groups | C-H Stretch | 2850 - 2970 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides its molecular weight and information about its fragmentation patterns, aiding in structural confirmation. The compound has a molecular weight of approximately 138.23 g/mol . nist.govsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 138, corresponding to the intact molecule with one electron removed.

Major Fragment Ions: The fragmentation of thiophenols often involves the loss of hydrogen, cleavage of the C-S bond, or rearrangements. researchgate.net Common fragment ions could include:

[M-1]⁺ (m/z 137): Loss of a hydrogen atom.

[M-SH]⁺ (m/z 105): Loss of the sulfhydryl radical, resulting in a xylene cation.

[M-CH₃]⁺ (m/z 123): Loss of a methyl radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 138 | [C₈H₁₀S]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₉S]⁺ | Loss of one Hydrogen atom |

| 123 | [C₇H₇S]⁺ | Loss of a methyl radical (-CH₃) |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. For aromatic compounds like this compound, UV-Vis spectroscopy is useful for quantitative analysis and monitoring chemical reactions. The absorption of UV light is due to electronic transitions, primarily π→π* transitions within the benzene ring.

The spectrum of this compound is expected to show characteristic absorption bands in the UV region, typically between 200 and 300 nm. aip.org The presence of the thiol and dimethyl groups on the benzene ring influences the position and intensity of these absorption maxima (λmax). By creating a calibration curve based on the Beer-Lambert law, the concentration of this compound in a solution can be accurately determined. This makes UV-Vis spectroscopy a valuable tool for monitoring the progress of a reaction involving this compound by tracking the change in absorbance over time.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. While XPS is not typically used for bulk characterization of liquids like this compound, it is invaluable for studying its interactions when adsorbed onto surfaces, such as in self-assembled monolayers.

If this compound were analyzed, for instance, on a gold surface, XPS would provide:

Sulfur (S 2p) Spectrum: The binding energy of the S 2p core level would confirm the presence of sulfur. For thiols chemisorbed on gold, the S 2p₃/₂ peak typically appears around 162-163 eV, indicating the formation of a gold-thiolate bond. xpsfitting.com In a condensed film, the binding energy would be closer to that of a free thiol, around 163-164 eV.

Carbon (C 1s) Spectrum: The C 1s spectrum would show multiple components corresponding to the different carbon environments: aromatic carbons bonded to other carbons and hydrogen, and the aromatic carbons bonded to the sulfur atom.

Elemental Quantification: XPS can determine the relative atomic concentrations of carbon and sulfur on the surface, verifying the stoichiometry of the adsorbed layer.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, and its structural isomers. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique for this purpose.

The separation of thiophenol isomers is often challenging due to their similar physical and chemical properties. However, specialized HPLC methods have been developed that can achieve high resolution. Key parameters for a successful separation include the choice of stationary phase, mobile phase composition, and detector.

Stationary Phase: Reversed-phase columns, such as those with C18, biphenyl (B1667301), or pyrenylethyl (PYE) stationary phases, are commonly used. nih.govnacalai.com Columns that can engage in π-π interactions, like biphenyl and PYE, often provide enhanced selectivity for separating aromatic isomers. nacalai.com

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like phosphoric or acetic acid to control ionization). A gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation.

Detection: A UV detector is typically used, set at a wavelength where this compound exhibits strong absorbance (e.g., 230 nm or 254 nm).

Table 4: Example HPLC Conditions for Separation of Thiophenol Isomers

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or Biphenyl, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high organic phase concentration |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

These are general conditions and must be optimized for specific analytical challenges.

Electrochemical Analysis and Impedance Spectroscopy

Electrochemical methods are pivotal in characterizing the redox properties of this compound and in evaluating the performance of materials derived from it, particularly in applications such as conductive polymers and corrosion inhibitors.

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. Studies on the electrochemical oxidation of thiols and disulfides indicate that these compounds can undergo electron transfer reactions at an electrode surface. researchgate.netrsc.org The oxidation of thiophenols can lead to the formation of disulfide bonds or other sulfur-containing species, and the potential at which these processes occur provides insight into the compound's redox activity. The electrochemical oxidation of dimethyl disulfide, a related compound, has been shown to be a two-electron process in dichloromethane, leading to the formation of a reactive CH3S+ species. researchgate.net The electrochemical behavior of this compound is expected to be influenced by the electron-donating methyl groups on the aromatic ring.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of thin films and interfaces. In the context of this compound, EIS can be used to characterize thin polymer films derived from this compound. By applying a small sinusoidal voltage perturbation and measuring the resulting current, the impedance of the system can be determined over a range of frequencies. This data can be modeled using equivalent electrical circuits to extract information about properties such as film capacitance, pore resistance, and charge transfer resistance at the film-substrate interface. EIS is particularly useful for studying the degradation of polymer films and for evaluating their performance as protective coatings.

Advanced Detection Methods for Thiophenols in Complex Matrices

The detection of thiophenols, including this compound, in complex matrices such as environmental or biological samples often requires highly sensitive and selective methods to overcome interferences from other components.

Fluorescent probes have emerged as a powerful tool for the detection of thiols with high sensitivity and specificity. thermofisher.comjmchemsci.comrsc.orgsemanticscholar.org These probes are designed to undergo a chemical reaction with the thiol group, leading to a significant change in their fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. The design of these probes often exploits the nucleophilicity of the thiol group to trigger reactions like Michael addition or cleavage of a disulfide bond. thermofisher.com While many probes are developed for biological thiols like cysteine and glutathione (B108866), the underlying chemical principles can be adapted for the selective detection of specific thiophenols like this compound in various matrices.

Another advanced approach involves coupling a separation technique with a sensitive detection method. For instance, HPLC with fluorescence detection (HPLC-FLD) after pre-column derivatization is a well-established method for the sensitive determination of thiols. A fluorescent labeling agent, such as a maleimide (B117702) derivative, can be used to react with this compound to form a highly fluorescent product. This derivative can then be easily separated from other components in the sample by HPLC and detected with high sensitivity by a fluorescence detector. This approach offers both the selectivity of the chromatographic separation and the sensitivity of fluorescence detection, enabling the quantification of trace amounts of this compound in challenging sample matrices.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 3,5-Dimethylthiophenol

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a system, which in turn reveals a wealth of information about its properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for predicting molecular geometries and a variety of chemical properties. From the calculated electronic structure, several global reactivity descriptors can be derived to quantify the stability and reactivity of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. A molecule with a large energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) is considered "hard," indicating high stability and low reactivity.

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.

Global Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Interactive Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

Note: The following data is representative of typical values for substituted phenols and thiophenols and is provided for illustrative purposes, as specific values for this compound were not found in the reviewed literature.

| Compound | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) |

| Phenol | 3.65 | -3.40 | 1.58 |

| Thiophenol | 3.10 | -3.55 | 2.04 |

| 4-Methylphenol | 3.55 | -3.25 | 1.49 |

| 3,5-Dimethylphenol | 3.50 | -3.20 | 1.46 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, making the molecule a better nucleophile.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating a more electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap signifies high stability. Analysis of the spatial distribution of these orbitals can also predict the sites of electrophilic and nucleophilic attack.

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies

Applications in Advanced Materials and Nanotechnology

3,5-Dimethylthiophenol in Polymer Chemistry

In the field of polymer science, this compound and its derivatives serve as key building blocks for creating high-performance polymers with specific thermal and mechanical properties.

While thiols can act as chain transfer agents to control molecular weight in radical polymerizations, derivatives of this compound play a more direct role in building polymer chains. nih.gov Specifically, the disulfide derived from this compound, bis(3,5-dimethylphenyl) disulfide, can function as an initiator for radical polymerization. oup.com The disulfide bond can cleave to form radicals, which then initiate the polymerization of other monomers, leading to the formation of block copolymers. oup.com This dual functionality allows for the creation of complex macromolecular architectures.

A significant application of this compound's derivative is in the synthesis of Poly(thio-2,6-dimethyl-1,4-phenylene). This polymer is produced through the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. oup.com The resulting polymer is amorphous, soluble in common organic solvents, and possesses properties more akin to poly(oxy-2,6-dimethyl-1,4-phenylene) (PPO) than to poly(thio-1,4-phenylene) (PPS). oup.com This method yields a high molecular weight polymer compared to other substituted PPS derivatives. oup.com

The synthesis process involves the oxidation of bis(3,5-dimethylphenyl) disulfide, which itself is prepared from 3,5-dimethylaniline. oup.com The resulting Poly(thio-2,6-dimethyl-1,4-phenylene) is a white powder whose structure is confirmed through elemental analysis and spectroscopic methods. oup.com

Table 1: Properties of Poly(thio-2,6-dimethyl-1,4-phenylene)

| Property | Value/Description | Source |

|---|---|---|

| Form | White Powder | oup.com |

| Solubility | Soluble in common organic solvents | oup.com |

| Nature | Amorphous | oup.com |

| Molecular Weight | High, compared to other substituted PPS derivatives | oup.com |

| Polymerization Method | Oxidative polymerization of bis(3,5-dimethylphenyl) disulfide | oup.com |

The thiol group in compounds like this compound is highly reactive and suitable for the functionalization of polymer chains. Thiol-ene and thiol-epoxy "click" reactions are efficient methods for attaching molecules to polymer backbones or side chains. researchgate.netsemanticscholar.org This post-polymerization modification allows for the introduction of specific functionalities to a polymer. cmu.edu For instance, polymers with epoxide side chains can be ring-opened by thiols to introduce a thioether linkage and a hydroxyl group, which can be further modified. researchgate.netresearchgate.net This strategy is used to create polymers with tailored properties for various applications, such as improving the performance of polymer-nanoparticle hybrid solar cells by incorporating thiol functionality into the polymer side chains.

Ligand Design and Coordination Chemistry

The sulfur atom in this compound makes it an excellent ligand for coordinating with metal ions, a property that is exploited in the design of metal complexes and the synthesis of nanomaterials.

Thiolates (R-S⁻), the conjugate base of thiols, are classified as soft Lewis bases and form strong coordinate bonds with soft Lewis acid metals, particularly late transition metals. wikipedia.org The resulting transition metal thiolate complexes have diverse structures and functions. The thiolate ligand can be terminal, bonding to a single metal center, or it can act as a bridging ligand between two or more metal centers. wikipedia.org While specific research on complexes solely with this compound is specialized, the principles of coordination chemistry suggest its utility in forming stable complexes with metals like copper, zinc, nickel, and cobalt. uu.nl The electronic properties of these complexes can be tuned by the substituents on the aromatic ring of the thiophenol.

One of the most prominent applications of thiophenols in nanotechnology is in the synthesis and stabilization of atomically precise gold nanoclusters. rsc.org Thiolate ligands bind strongly to the surface of gold, forming a protective monolayer that controls the size, stability, and solubility of the nanoclusters.

Research has shown that the structure of the thiol ligand is critical in determining the "magic number" or specific atom count of the resulting gold nanocluster. nih.gov A study using isomeric methylbenzenethiols (MBT) demonstrated that the position of the methyl group on the benzene (B151609) ring dictates the final size of the nanocluster. For example, para-MBT, meta-MBT, and ortho-MBT yielded Au₁₃₀, Au₁₀₄, and Au₄₀ clusters, respectively. nih.gov This size-tuning is attributed to the steric hindrance of the methyl group affecting the Au-S interfacial bond. nih.gov By extension, this compound, with its two methyl groups in the meta positions, serves as a ligand to control the synthesis of specific-sized gold nanoclusters, which have unique optical and electronic properties suitable for applications in catalysis and photovoltaics. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bis(3,5-dimethylphenyl) disulfide |

| Poly(thio-2,6-dimethyl-1,4-phenylene) |

| Poly(oxy-2,6-dimethyl-1,4-phenylene) |

| Poly(thio-1,4-phenylene) |

| 3,5-dimethylaniline |

| Gold |

| Copper |

| Zinc |

| Nickel |

| Cobalt |

| para-methylbenzenethiol |

| meta-methylbenzenethiol |

Supramolecular Chemistry and Host-Guest Interactions

The strategic incorporation of specific functionalities onto molecular scaffolds is a cornerstone of supramolecular chemistry, enabling the design of complex host-guest systems with tailored recognition properties. While the direct application of this compound in extensive host-guest studies is not widely documented in publicly available research, its structural motifs are relevant to the principles of molecular recognition. The dimethyl-substituted aromatic ring and the sulfur atom present potential sites for various non-covalent interactions that govern the formation of supramolecular assemblies.

Thiophenol derivatives, in a broader sense, are known to participate in host-guest chemistry. For instance, the hydrophobic phenyl ring can be encapsulated within the cavities of macrocyclic hosts like cyclodextrins and calixarenes. The stability of such inclusion complexes is dictated by a combination of hydrophobic effects, van der Waals forces, and potentially weak hydrogen bonds involving the thiol group.

In the context of calixarenes, which are macrocycles formed from phenolic units, the introduction of sulfur-containing functionalities can significantly influence their conformational properties and recognition capabilities. While specific research detailing the use of 3,5-dimethylphenol in the synthesis of calixarenes is not prominent, the fundamental interactions that would be at play can be inferred. The methyl groups would enhance the hydrophobicity of the aromatic unit, potentially influencing its inclusion behavior as a guest or its contribution to the hydrophobic cavity if it were part of a larger host structure.

The sulfur atom in this compound introduces additional potential for intermolecular interactions. Although the thiol group is a weak hydrogen bond donor and acceptor, it can participate in S-H···π and S···π interactions. Furthermore, the sulfur atom can act as a soft Lewis base, allowing for coordination with soft metal ions, which can be a driving force for the self-assembly of metallo-supramolecular architectures.

Potential Non-Covalent Interactions of this compound in Supramolecular Systems

| Interaction Type | Description | Potential Role in Host-Guest Chemistry |

|---|---|---|

| Hydrophobic Interactions | The nonpolar dimethylphenyl group would be driven to associate with hydrophobic cavities of host molecules (e.g., cyclodextrins, calixarenes) in aqueous environments. | Primary driving force for the inclusion of the 3,5-dimethylphenyl moiety into a host cavity. |

| van der Waals Forces | Weak, short-range electrostatic attractions between the guest molecule and the internal surface of the host molecule. | Contribute to the overall stability and specificity of the host-guest complex. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. The electron-rich ring of this compound could stack with aromatic moieties of a host molecule. | Can influence the orientation of the guest within the host and contribute to binding affinity. |

| S-H···π Interactions | A weak hydrogen bond where the thiol proton interacts with a π-system. | May provide directional control in the formation of supramolecular assemblies. |

| Sulfur-Metal Coordination | The soft sulfur atom can coordinate with soft metal ions, leading to the formation of self-assembled coordination complexes. | Could be utilized in the construction of metallo-supramolecular cages or frameworks where this compound acts as a ligand. |

Further research is necessary to fully elucidate the specific roles and applications of this compound in the field of supramolecular chemistry and to quantify the thermodynamics and kinetics of its potential host-guest interactions.

Biological and Medicinal Chemistry Applications

Mechanisms of Biological Activity of Thiol Compounds

Thiol compounds participate in numerous physiological and pathological processes through a variety of chemical mechanisms. Their reactivity, particularly the ability of the sulfhydryl group to be easily oxidized and to act as a potent nucleophile, underpins their biological functions.

Thiol-containing compounds are a critical class of antioxidants found in biological systems. They function as antioxidants primarily by donating a hydrogen atom from their sulfhydryl group (-SH) to neutralize highly reactive free radicals and reactive oxygen species (ROS), which are known to cause cellular damage. This process can be described as a one-electron redox mechanism. The sulfhydryl group is particularly effective at this, making thiols efficient protectors against oxidative stress. nih.govmdpi.com

The initial reaction of a thiol (RSH) with a free radical (X•) results in the formation of a more stable molecule and a thiyl radical (RS•).

RSH + X• → RS• + XH

While thiols are effective scavengers, the resulting thiyl radicals can sometimes act as oxidants rather than antioxidants. mdpi.com However, in biological systems, these thiyl radicals can react with each other to form a stable disulfide (RSSR), effectively terminating the radical chain reaction. The antioxidant actions of thiols are crucial for protecting biological molecules from the damaging effects of free radical-mediated oxidation. nih.govmdpi.com

The thiol group is instrumental in the inhibition of certain enzymes. One key mechanism involves the interaction of thiols with metal ions that are essential for enzyme function. For instance, many enzymes, including various proteases, are zinc-dependent. Thiol-containing compounds, or "thiomers," can bind to these Zn2+ ions via their thiol groups, effectively inhibiting the enzyme's catalytic activity. semanticscholar.org This capability makes them potent inhibitors of both membrane-bound and secreted zinc-dependent enzymes. semanticscholar.org

Another mechanism of inhibition is the formation of a covalent bond between the thiol group of an inhibitor and the enzyme itself. researchgate.net This can occur through reactions like a Michael addition, where the thiol attacks an α,β-unsaturated carbonyl group on a substrate or inhibitor. researchgate.net This covalent modification can be reversible or irreversible, leading to a temporary or permanent loss of enzyme function. researchgate.net

Thiol groups, particularly those on cysteine residues within proteins, act as critical redox-sensitive switches that modulate cellular signaling pathways. frontiersin.org The reversible oxidation of these thiols is a widespread mechanism for controlling intracellular processes triggered by ROS and reactive nitrogen species (RNS).

Exposure of cells to oxidants can lead to the modification of key proteins involved in cell signaling. frontiersin.org These modifications, such as the formation of disulfide bonds or S-glutathionylation, can alter a protein's structure and function, thereby affecting signaling cascades. This can impact:

Protein Kinase Activation: Modifying the activity of kinases that regulate cell growth and metabolism. frontiersin.org

Intracellular Ca2+ Signals: Affecting calcium levels, which are crucial second messengers in many cellular processes. frontiersin.org

Gene Expression: Influencing the activity of transcription factors through redox-sensitive mechanisms, thereby controlling which genes are turned on or off.

By governing these oxidative modifications, thiols play a central role in redox-based signaling, influencing cellular responses ranging from proliferation and differentiation to programmed cell death (apoptosis). frontiersin.org

The thiol group can be deprotonated to form a negatively charged thiolate anion (RS-). This thiolate is a potent, "soft" nucleophile, meaning it is highly reactive toward electron-deficient or "electrophilic" centers, particularly soft electrophiles.

This reactivity allows thiols to form stable covalent bonds with a wide array of electrophiles. This interaction is fundamental to many biological processes, including detoxification pathways where electrophilic xenobiotics are conjugated to the thiol-containing tripeptide glutathione (B108866). Reversible covalent interactions are also critical for normal cellular functions, such as enzyme regulation through S-nitrosylation. Conversely, irreversible adduction of electrophiles to essential proteins can lead to cellular damage and is implicated in the pathogenic processes of many diseases. The principles of Hard and Soft, Acids and Bases (HSAB) theory help predict these interactions, stating that soft nucleophiles like thiolates will preferentially and rapidly react with soft electrophiles.

3,5-Dimethylthiophenol in Drug Discovery and Development

While this compound itself is not directly cited as a key component in HIV-1 inhibitor development, the structurally related 3,5-dimethylbenzyl moiety is a cornerstone of a significant class of anti-HIV agents. This structural motif is integral to the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research into anti-HIV-1 agents has led to the synthesis and evaluation of 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives. nih.gov These compounds function as NNRTIs, which are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding event induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. mdpi.com

The 3,5-dimethylbenzyl group plays a crucial role by anchoring the inhibitor within a hydrophobic pocket of the RT enzyme. Structure-activity relationship (SAR) studies have demonstrated that modifications to other parts of the molecule, particularly the N1 position of the uracil (B121893) ring, can significantly enhance antiviral potency. nih.gov For example, the introduction of a 1-cyanomethyl or 1-(4-picolyl) group leads to highly potent compounds. Docking studies suggest that the nitrogen atom in these groups forms a key hydrogen bond with the amide group of the amino acid Lysine 101 within the enzyme's binding pocket, further stabilizing the inhibitor-enzyme complex. nih.gov

The table below summarizes the anti-HIV-1 activity for selected 3-(3,5-dimethylbenzyl)uracil derivatives, highlighting the impact of N1-substitutions.

| Compound Name | N1-Substituent | EC₅₀ (µM) |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | Benzyl | 0.067 |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | Benzyl | 0.069 |

| 1-(Cyanomethyl)-3-(3,5-dimethylbenzyl)uracil | Cyanomethyl | Potent |

| 1-(4-Picolyl)-3-(3,5-dimethylbenzyl)uracil | 4-Picolyl | Excellent |

| EC₅₀ (Half maximal effective concentration) data reflects the concentration of the compound required to inhibit HIV-1 replication by 50%. Lower values indicate higher potency. Data sourced from research on uracil analogues. nih.gov |

These findings underscore the importance of the 3,5-dimethylbenzyl scaffold in designing effective HIV-1 reverse transcriptase inhibitors and demonstrate how detailed SAR studies guide the development of new therapeutic agents. nih.gov

Potential Anti-inflammatory and Analgesic Properties

Currently, there is a notable lack of direct research into the anti-inflammatory and analgesic properties of this compound. Scientific literature does not provide specific studies or data evaluating its efficacy in these areas. However, the broader class of sulfur-containing organic molecules, including thiophene (B33073) derivatives, has been a subject of interest for their potential anti-inflammatory activities. nih.govnih.gov Research into thiophene-based compounds has shown that certain derivatives can exhibit anti-inflammatory effects, often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These findings, while not directly applicable to this compound, may suggest a potential avenue for future investigation into its biological activities.

Use as a Reagent in Synthesizing Bioactive Molecules

The primary role of this compound in a biochemical context is as a reagent or building block in the synthesis of more complex organic compounds. guidechem.comchemicalbook.com It serves as a versatile starting material for introducing the 3,5-dimethylphenylthio moiety into various molecular scaffolds. guidechem.com This is a common strategy in medicinal chemistry, where the modification of a core structure can lead to the development of new bioactive molecules.

Interaction with Biological Targets and Macromolecules

Direct studies on the interaction of this compound with specific biological targets and macromolecules are not documented in the current body of scientific literature. The investigation of how a compound interacts with biological systems is a critical step in drug discovery, often involving techniques to identify protein binding partners or enzymatic inhibition. In the absence of such studies for this compound, any discussion on its interaction with biological targets remains speculative.

However, it is understood that the biological activity of many synthetic compounds is a result of their interaction with specific molecular targets. mdpi.com For example, some heterocyclic anticancer compounds have been shown to interact with multiple biological targets. mdpi.com Should derivatives of this compound be synthesized for biological evaluation, future research would need to focus on identifying their specific molecular interactions to understand their mechanism of action.

Comparative Studies with Related Thiol Isomers and Derivatives

Comparative studies detailing the biological activities of this compound against its isomers, such as 2,4-Dimethylthiophenol and 2,6-Dimethylthiophenol, are scarce. The primary available data for these isomers are their physical and chemical properties. The positioning of the methyl groups on the benzene (B151609) ring can influence these properties, which in turn could theoretically affect their biological activity. libretexts.org

For example, the boiling point and density of these isomers show slight variations. Such differences in physical properties can impact a molecule's solubility, distribution, and ability to interact with biological membranes and receptors. libretexts.org However, without specific biological studies, any comparison of their potential efficacy remains theoretical.

The table below outlines some of the physical and chemical properties of this compound and its isomers.

| Property | This compound | 2,4-Dimethylthiophenol | 2,6-Dimethylthiophenol |

| Molecular Formula | C8H10S | C8H10S | C8H10S |

| Molecular Weight | 138.23 g/mol | 138.23 g/mol | 138.23 g/mol |

| Boiling Point | Not available | 207-208 °C | 122 °C @ 50 mmHg |

| Density | Not available | 1.022 g/mL | Not available |

| CAS Number | 38360-81-5 | 13616-82-5 | 118-72-9 |

Data sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comsigmaaldrich.com

Environmental and Toxicological Considerations

Environmental Fate and Persistence of Thiophenols

The environmental behavior of thiophenols, including 3,5-dimethylthiophenol, is governed by a combination of physical and chemical processes that determine their distribution, persistence, and transformation in various environmental compartments.

Adsorption Studies in Aquatic Environments

The adsorption of thiophenols to soils and sediments is a key process influencing their mobility and bioavailability in aquatic systems. Studies on the parent compound, thiophenol, show that its adsorption is significantly influenced by the properties of the sorbent material and the chemistry of the water, particularly pH.

For instance, research on the removal of thiophenol from water using the clay mineral sepiolite (B1149698) demonstrated that adsorption occurs effectively only in acidic environments (pH 4), with no significant sorption observed at neutral (pH 7) or basic (pH 9) conditions. mdpi.com This pH dependency is due to the structure of thiophenol, which changes with the pH of the aqueous solution. mdpi.com The adsorption mechanism on unmodified sepiolite is identified as physisorption. mdpi.com The adsorption capacity of sepiolite for thiophenol was found to be approximately 0.23–0.34 mg/g. mdpi.com

The organic matter content of soil and sediment also plays a crucial role in the sorption of hydrophobic organic compounds. nih.govmdpi.com For non-polar organic contaminants, adsorption mechanisms can include electrostatic interactions, hydrogen bonding, hydrophobic bonding, and van der Waals forces. mdpi.com The partitioning of these compounds between water and the organic carbon fraction of soils and sediments often dictates their environmental concentration and persistence. nih.gov

Table 1: Adsorption of Thiophenol on Sepiolite at Different pH Levels

| pH | Adsorption Observed | Adsorption Capacity (mg/g) |

|---|---|---|

| 4 | Yes | ~0.23 - 0.34 |

| 7 | No | Not Observed |

| 9 | No | Not Observed |

Biodegradation and Bioremediation Potential of Thiols

Biodegradation represents a primary mechanism for the removal of aromatic organic pollutants from the environment. nih.gov The metabolic versatility of microorganisms is utilized in bioremediation to transform hazardous pollutants into harmless metabolites or to completely mineralize them into carbon dioxide and water. nih.govresearchgate.net

The biodegradation of aromatic compounds by bacteria typically proceeds through established metabolic pathways. researchgate.netunesp.br These are often divided into:

Upper pathways: The initial steps where the original aromatic compound is transformed into central intermediates, such as catechols. This involves the destabilization of the benzene (B151609) ring through oxidation reactions catalyzed by monooxygenases or dioxygenases. researchgate.netunesp.br

Lower pathways: Subsequent steps involving the cleavage of the aromatic ring of the central intermediates, leading to metabolites that can be funneled into the bacterium's central metabolism for energy and biomass production. researchgate.netunesp.br

While specific studies on this compound are limited, the general principles of aromatic hydrocarbon degradation are applicable. Bacteria capable of degrading compounds like naphthalene, phenanthrene, and dibenzothiophene (B1670422) are well-documented, indicating a wide microbial capacity for processing aromatic structures. nih.govnih.gov The presence of alkyl groups, such as the two methyl groups in this compound, can influence the rate and pathway of degradation.

Transformations of Thiophenols in Environmental Matrices

Thiophenols can undergo various transformations in the environment through both abiotic and biotic processes. A significant abiotic process is photochemical transformation, particularly in sunlit surface waters. acs.orgacs.org Thiol groups can be anchored onto the surface of carbon dots, enabling efficient hole transfer and promoting reductive quenching to produce thiyl radicals under visible light. acs.orgacs.org This highlights the potential for light-induced transformations in environmental systems.

Oxidation is another critical transformation pathway. Thiophenols can oxidize when exposed to air, often forming disulfides. manavchem.com This process involves the conversion of the thiol group (-SH) into a disulfide bond (S-S), linking two parent molecules. nih.gov This redox cycling between a thiol and its corresponding disulfide can be a key part of their environmental chemistry and toxicological action. nih.gov

Ecotoxicological Impact and Risk Assessment

The presence of thiophenols in the environment raises concerns due to their potential toxicity to various organisms. Risk assessment involves evaluating their potential to cause harm to ecological receptors.

Phytotoxicity Studies

Direct studies on the phytotoxicity of this compound are not widely available. However, the interaction of thiols with plant biochemistry provides insight into potential impacts. Thiol metabolism is a critical component of plant stress response. researchgate.net Plants naturally produce thiol-containing compounds like cysteine and glutathione (B108866) to sequester heavy metals and mitigate oxidative stress. researchgate.net The introduction of external thiol compounds into the environment could potentially interfere with these sensitive metabolic pathways.

Potential for Water and Air Pollution

Thiophenols, including this compound, pose a risk of water and air pollution. The parent compound, thiophenol, is recognized as being toxic to organisms. mdpi.com It is sparingly soluble in water, but even small amounts can be harmful. mdpi.commanavchem.com Its presence in industrial wastewater and as a component of petroleum contributes to its potential as a water contaminant. mdpi.comresearchgate.net Safety data for thiophenol indicates it is very toxic to aquatic life, with long-lasting effects. fishersci.com

Due to their volatility, thiophenols can also pollute the air. mdpi.com Thiophenol is classified as a volatile organic compound (VOC) and a hazardous air pollutant. swcleanair.govscbt.com These compounds are characterized by a very strong, repulsive odor, which can be detected at very low concentrations. nih.govlookchem.com Inhalation of vapors can be toxic, causing a range of adverse health effects. scbt.comnih.gov Given these properties, this compound is also expected to contribute to air pollution if released into the atmosphere.

Strategies for Mitigation and Safe Handling of Thiol Compounds

The effective management of thiol compounds, including this compound, is crucial to minimize environmental impact and ensure personnel safety. This requires a multi-faceted approach encompassing engineering controls, administrative procedures, personal protective equipment, and robust emergency response protocols.

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to thiols. These are measures designed to isolate the hazard from the worker.

Ventilation: All work with volatile thiol compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors. washington.edurochester.edu Local exhaust ventilation that captures vapors at the source is highly recommended. scbt.com

Process Enclosure: When feasible, enclosing operations that involve thiols can significantly reduce the potential for release into the workplace environment.

Bleach Traps: For reactions where thiol vapors may be exhausted, such as during rotary evaporation or vacuum filtration, passing the exhaust gas through a bleach trap can help to oxidize and neutralize the malodorous compounds. rochester.edu

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

Standard Operating Procedures (SOPs): Written SOPs for handling stench chemicals like thiols should be developed and readily accessible to all laboratory personnel. washington.edu These documents should detail the specific hazards, required safety precautions, and emergency procedures.

Inventory Management: Ordering and storing the minimum necessary amount of thiol compounds can reduce the risk associated with large quantities. washington.edu

Labeling and Storage: All containers of thiols must be clearly labeled with the identity of the chemical and its associated hazards. rochester.eduscbt.com They should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, acids, and sources of ignition. fishersci.comcoleparmer.comfishersci.com Containers should be kept tightly sealed. scbt.comfishersci.com It is good practice to store them in a dedicated and ventilated cabinet. washington.edu

Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient to control exposure, personal protective equipment must be used. The selection of PPE is dependent on the specific task and the potential for exposure.

| PPE Category | Recommendations for Handling Thiols |

| Eye and Face Protection | Chemical safety goggles should be worn whenever there is a splash hazard. scbt.comcoleparmer.comcoleparmer.com A face shield may be required for tasks with a higher potential for splashing. coleparmer.com |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., PVC, Neoprene) and a lab coat or overalls to prevent skin contact. scbt.comcoleparmer.com The suitability and breakthrough time of glove material should be confirmed for the specific thiol being used. scbt.com Contaminated clothing should be removed immediately and washed before reuse. coleparmer.comcoleparmer.com |

| Respiratory Protection | If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. scbt.comcoleparmer.com A full respiratory protection program, including training and fit testing, is necessary when respirators are required. coleparmer.comuga.edu |

This table is based on general recommendations for handling thiol compounds.

Spill and Emergency Procedures

Prompt and appropriate response to spills is critical to prevent the spread of contamination and minimize exposure.

Minor Spills: For small spills, absorbent materials such as vermiculite, sand, or commercial sorbent pads can be used to contain and clean up the liquid. coleparmer.comacs.org The area should be well-ventilated, and personnel involved in the cleanup must wear appropriate PPE. washington.edu All cleanup materials should be placed in a sealed container for disposal as hazardous waste. washington.edu The use of dry, powdered hypochlorite (B82951) for mercaptan spills should be avoided as it can lead to autoignition. scbt.com

Major Spills: In the event of a large spill, the area should be evacuated immediately. ouhsc.edu Emergency services should be contacted, and only trained personnel with the appropriate equipment should attempt to clean up the spill. scbt.comouhsc.edu

Decontamination: Glassware and equipment that have come into contact with thiols can be decontaminated by soaking in a bleach solution (a 1:1 mixture of bleach and water is often recommended) for an extended period (e.g., overnight) in a fume hood to oxidize the thiol. washington.edurochester.edu

Waste Disposal

All waste materials contaminated with thiols, including used absorbents, disposable PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. washington.edurochester.edu Waste containers should be clearly labeled to indicate that they contain thiols. rochester.edu

Q & A

Q. What safety protocols are critical when handling 3,5-Dimethylthiophenol in laboratory settings?

- Methodological Answer : this compound (CAS 38360-81-5) requires strict adherence to safety measures due to acute toxicity (H301+H311+H331) and skin/eye irritation risks (H315, H319). Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure .

- Storage : Maintain under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation .

- Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FTIR and Raman Spectroscopy : Identify functional groups (e.g., thiol -SH stretch near 2550 cm⁻¹) and molecular vibrations. Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis sets) to validate assignments .

- NMR Analysis : Use H and C NMR to resolve aromatic proton environments and methyl group signals. Isotopic labeling (e.g., S) may enhance sensitivity for sulfur-containing derivatives .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : Common methods include:

- Thiolation of 3,5-Dimethylphenol : React with phosphorus pentasulfide (PS) under inert atmosphere (80–100°C) to replace hydroxyl with thiol groups. Monitor reaction progress via TLC or GC-MS .

- Green Synthesis : Explore microwave-assisted catalysis or solvent-free conditions to reduce waste and energy consumption, inspired by sustainable approaches for analogous thiophenols .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize this compound yield?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 60°C) may reduce side reactions like oxidation, while higher temperatures (100°C) accelerate thiolation. Use a gradient approach to balance kinetics and selectivity .

- Catalyst Screening : Test transition metal catalysts (e.g., CuI or Pd/C) to enhance regioselectivity. Monitor conversion rates via in-situ FTIR or HPLC .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, stability)?

- Methodological Answer :

- Replicate Experiments : Conduct multiple trials under standardized conditions (e.g., inert atmosphere for stability tests) .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16 with B3LYP functional) to predict thermodynamic stability and compare with experimental data .

- Literature Cross-Referencing : Compare results with peer-reviewed studies (avoiding non-academic sources like ) to identify consensus values .

Q. What computational tools predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT and Molecular Dynamics : Use software like Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the thiol group). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- AI-Driven Synthesis Planning : Platforms like Chematica can propose novel routes by mining reaction databases, prioritizing atom-economical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.